![molecular formula C15H13ClFNOS B2568725 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide CAS No. 426227-43-2](/img/structure/B2568725.png)

3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

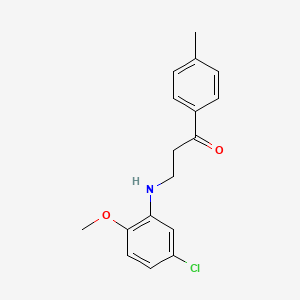

3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C15H13ClFNOS and a molecular weight of 309.78 . This compound is intended for research use only.

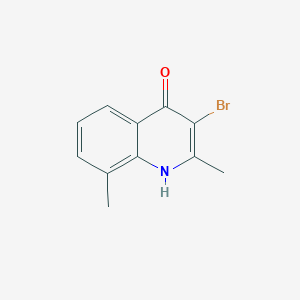

Molecular Structure Analysis

The molecular structure of 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide can be analyzed using various spectroscopic techniques. The compound has an average mass of 309.786 Da and a monoisotopic mass of 309.039032 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide include a molecular formula of C15H13ClFNOS and a molecular weight of 309.78 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of new compounds, especially those with potential applications in treating diseases like Alzheimer's, have been a focal point of research. A series of new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the chemical's versatility in drug development (Rehman et al., 2018).

Advanced Material Development

Research on the development of advanced materials has utilized compounds with similar structures for the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, indicating potential applications in optoelectronic devices. These materials offer good thermomechanical stabilities, underscoring the compound's utility in creating high-performance polymers (Tapaswi et al., 2015).

Antimicrobial and Anti-inflammatory Applications

The compound's derivatives have been explored for their antimicrobial and anti-inflammatory activities. For instance, sulfanilamide derivatives have undergone synthesis and characterization, revealing insights into their potential antibacterial and antifungal applications, although the results indicated a lack of significant activity in some cases (Lahtinen et al., 2014). Moreover, novel 4(3H)-quinazolinone derivatives, including those with 3-(4-chlorophenyl or 4-fluorophenyl) groups, were synthesized and evaluated for their anti-inflammatory and analgesic properties, demonstrating the broader pharmaceutical potential of related compounds (Farag et al., 2012).

Fuel Cell Technology

The development of sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications illustrates the compound's utility in energy technologies. These materials exhibited high proton conductivity and mechanical properties, making them promising candidates for fuel-cell membranes (Bae et al., 2009).

Zukünftige Richtungen

The future directions for research on 3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and potential applications. Given the diverse biological activities of similar compounds, this compound may also have potential applications in various fields such as medicine and agriculture .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNOS/c16-11-1-7-14(8-2-11)20-10-9-15(19)18-13-5-3-12(17)4-6-13/h1-8H,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKUVYFVUMWBHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![1,3-Dimethyl-2,4,5-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2568653.png)

![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylpropanamide](/img/structure/B2568656.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2568658.png)

![2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2568661.png)

![4-[4-(4-chlorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2568665.png)